3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid
Overview
Description
3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid is a useful research compound. Its molecular formula is C22H11F3O9S and its molecular weight is 508.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Without specific studies, it’s hard to identify the exact targets of this compound. The trifluoromethyl group and the carboxylic acid group are both common in pharmaceuticals and could interact with various proteins or enzymes .
Mode of Action
The mode of action would depend on the specific target. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially improving its interaction with hydrophobic pockets in target proteins .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. The compound could potentially be involved in a variety of pathways due to the presence of the trifluoromethyl and carboxylic acid groups .
Pharmacokinetics
The ADME properties of this compound would need to be determined experimentally. The trifluoromethyl group can improve metabolic stability, and the carboxylic acid group could potentially form hydrogen bonds, affecting absorption and distribution .
Biochemical Analysis
Biochemical Properties
3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including oxidoreductases and transferases, which are essential for various metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the overall metabolic flux within the cell .
Cellular Effects
The effects of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, changes in gene expression profiles have been noted, indicating that this compound can influence transcriptional regulation and cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of their catalytic functions . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid have been shown to vary over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have indicated that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and promoting cellular health . At higher doses, toxic effects have been observed, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, which play a pivotal role in its biotransformation . These interactions can lead to the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. Additionally, the compound’s distribution can be influenced by factors such as cellular pH and the presence of other interacting molecules .
Subcellular Localization
The subcellular localization of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid is critical for its activity. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of specific targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its biochemical effects .
Properties
IUPAC Name |
3'-hydroxy-1-oxo-6'-(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F3O9S/c23-22(24,25)35(30,31)34-12-3-6-15-18(9-12)32-17-8-11(26)2-5-14(17)21(15)16-7-10(19(27)28)1-4-13(16)20(29)33-21/h1-9,26H,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMBBTFFSLOEBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C(F)(F)F)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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